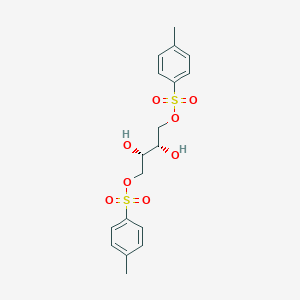

(-)-1 4-Di-o-tosyl-L-threitol

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is of paramount importance in modern chemistry. Many pharmaceuticals, agrochemicals, and other biologically active molecules exhibit different, and sometimes harmful, effects depending on their stereochemistry. wisdomlib.orgenamine.net Chiral building blocks, also known as chiral synthons, are enantiomerically pure compounds that serve as starting materials in these syntheses. wisdomlib.org They provide a pre-existing stereochemical framework, guiding the formation of new stereocenters in a predictable manner. The use of chiral building blocks is a fundamental strategy to access complex, enantiomerically pure target molecules efficiently. nih.govwiley.com The interaction between a drug and its biological target, such as an enzyme or receptor, is often highly dependent on a precise three-dimensional fit, underscoring the necessity of stereochemical control in drug design and synthesis. enamine.net

Historical Development and Evolution of Threitol-Derived Chiral Synthons

The use of naturally occurring chiral molecules, often referred to as the "chiral pool," has a long and rich history in organic synthesis. researchgate.netsciencenet.cn Sugars and their derivatives, due to their abundance and well-defined stereochemistry, have been particularly valuable sources of chirality. L-threitol, which can be derived from sources like L-tartaric acid, serves as a C4 chiral building block. researchgate.netkirj.ee Early work focused on the selective protection and modification of the hydroxyl groups of threitol to create a variety of chiral intermediates.

The development of tosylated derivatives like (-)-1,4-Di-O-tosyl-L-threitol represented a significant advancement. The introduction of the tosyl groups transformed the relatively unreactive hydroxyl groups into excellent leaving groups, opening up a wide range of synthetic possibilities through nucleophilic substitution reactions. This allowed for the facile introduction of various functional groups, leading to the synthesis of diverse and complex chiral molecules. For instance, threitol derivatives have been instrumental in the synthesis of chiral crown ethers used as phase transfer catalysts and in the preparation of chiral ligands for asymmetric catalysis. researchgate.net

Research Perspectives and Trajectories of (-)-1,4-Di-O-tosyl-L-threitol

Current and future research involving (-)-1,4-Di-O-tosyl-L-threitol and its derivatives is multifaceted. One major area of focus is its continued application in the synthesis of complex, biologically active molecules. This includes the development of novel pharmaceuticals, where the compound's chirality is crucial for achieving the desired therapeutic effect.

Furthermore, (-)-1,4-Di-O-tosyl-L-threitol serves as a scaffold for the creation of new chiral catalysts and auxiliaries. chemimpex.com These catalysts are designed to promote a wide array of enantioselective transformations, expanding the toolkit of synthetic chemists. nih.gov Research is also exploring the use of threitol-derived building blocks in the synthesis of macrocyclic compounds and other complex architectures with unique properties and potential applications in materials science and supramolecular chemistry. researchgate.net The versatility of (-)-1,4-Di-O-tosyl-L-threitol ensures its continued relevance in the ongoing quest for more efficient and selective methods for constructing chiral molecules.

Interactive Data Tables

Physical and Chemical Properties of (-)-1,4-Di-O-tosyl-L-threitol

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₈S₂ |

| Molecular Weight | 430.5 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | (2S,3S) |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQGPMGPNUYCOK-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Di O Tosyl L Threitol

Regioselective Functionalization of L-Threitol Precursors

The selective tosylation of the primary hydroxyl groups at the 1 and 4 positions of L-threitol is a critical step in the synthesis of (-)-1,4-Di-O-tosyl-L-threitol. This regioselectivity is crucial to avoid the formation of unwanted isomers and to ensure high yields of the desired product. jchemlett.com

Hydroxyl Group Protection Strategies and Their Optimization

One common approach involves the formation of a cyclic acetal (B89532), such as an isopropylidene or benzylidene group, across the 2,3-diol. researchgate.netoup.com This strategy effectively shields the secondary hydroxyls, allowing the primary hydroxyls to be selectively tosylated. The protection step itself must be optimized to ensure high yields and avoid side reactions. For instance, the reaction of L-threitol with an appropriate aldehyde or ketone in the presence of an acid catalyst, often with removal of water, drives the equilibrium towards the formation of the desired protected intermediate. oup.com

The stability of the protecting group is a key consideration. It must be robust enough to withstand the tosylation conditions but readily cleavable under mild conditions to deprotect the secondary hydroxyls in a later synthetic stage if required. thieme-connect.de The selection of the protecting group can also influence the solubility and crystallinity of the intermediates, which can be advantageous for purification.

Stereo-controlled Tosylation Processes

With the secondary hydroxyl groups protected, the tosylation of the primary hydroxyls can be carried out. This reaction is typically performed using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid generated during the reaction and can also act as a catalyst. researchgate.net

The stereochemistry of the starting L-threitol is retained throughout the protection and tosylation steps, leading to the formation of the desired (-)-1,4-Di-O-tosyl-L-threitol enantiomer. Careful control of reaction parameters is essential for achieving high yields and purity. These parameters include:

Temperature: Lowering the reaction temperature can help to minimize side reactions.

Stoichiometry: Precise control of the amount of tosyl chloride is important to prevent over-tosylation or incomplete reaction.

Solvent: The choice of solvent can influence the reaction rate and selectivity.

Multistep Synthetic Routes and Yield Optimization

A typical synthetic sequence starting from L-tartaric acid, a readily available chiral precursor, might involve: beilstein-journals.orgnih.gov

Reduction of the carboxylic acid groups of diethyl L-tartrate to yield L-threitol.

Protection of the 2,3-diol of L-threitol.

Tosylation of the 1,4-hydroxyl groups.

Each of these steps presents its own challenges in terms of yield and purity. For example, the reduction step must be efficient and selective. The protection and tosylation steps must be optimized for regioselectivity and high conversion. Purification at each stage, often by crystallization or chromatography, is crucial for obtaining the final product in high purity. Research has focused on improving the yields of each step, for instance, by exploring different reducing agents, protecting groups, and tosylation conditions.

| Step | Typical Reagents and Conditions | Key Considerations for Yield Optimization |

| Reduction of L-Tartaric Acid Derivative | LiAlH₄ in THF | Control of stoichiometry and temperature to ensure complete reduction without side reactions. |

| 2,3-Diol Protection | Acetone or Benzaldehyde, acid catalyst | Use of a Dean-Stark trap to remove water and drive the reaction to completion. |

| 1,4-Diol Tosylation | p-Toluenesulfonyl chloride, pyridine | Slow addition of TsCl at low temperature to control the exotherm and minimize side products. |

| Purification | Recrystallization or column chromatography | Choice of solvent system is critical for efficient purification and high recovery. |

Green Chemistry Principles in the Preparation of Tosylated Threitol Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including tosylated threitol derivatives. jchemlett.comjchemlett.com The goal is to develop more environmentally friendly and sustainable synthetic methods. acs.orgkahedu.edu.in

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org Tosylation reactions themselves have a moderate atom economy due to the formation of a tosylate leaving group.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, or even performing reactions under solvent-free conditions. researchgate.net Research has explored solid-state tosylation reactions, which eliminate the need for a solvent altogether. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org While the tosylation reaction itself is stoichiometric, the use of catalytic amounts of a base can improve efficiency.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent consumption, such as precipitation and extraction rather than chromatography. jchemlett.comjchemlett.com

One study detailed an environmentally friendly approach for the synthesis of mono-tosylates from diols that avoids chromatographic purification, instead relying on extraction and precipitation, which significantly reduces cost and waste. jchemlett.comjchemlett.com Another approach has demonstrated the use of a grinding method with a solid base for the tosylation of alcohols, representing a solvent-free green chemical process. researchgate.net

Scalability and Efficiency Considerations in Academic Synthesis

Purification by crystallization is generally preferred over chromatography on a large scale due to its lower cost and solvent consumption. Therefore, developing synthetic routes that yield crystalline intermediates and final products is highly desirable.

Stereochemical Control and Chiral Transfer Mechanisms Mediated by 1,4 Di O Tosyl L Threitol

Inherent Chirality and Stereoisomeric Purity of the L-Threitol Scaffold

L-threitol, the precursor to (-)-1,4-Di-O-tosyl-L-threitol, is a four-carbon sugar alcohol (tetritol) with two chiral centers at C-2 and C-3. chemimpex.commasterorganicchemistry.com The "L" designation signifies a specific stereochemical configuration, (2S, 3S), which is derived from L-tartaric acid. researchgate.net This inherent and well-defined chirality is the foundation of its utility in asymmetric synthesis. The starting material, L-threitol, is a naturally occurring sugar alcohol, and its availability in high enantiomeric purity (≥ 99% by GC) is a key advantage. chemimpex.com

The synthesis of (-)-1,4-Di-O-tosyl-L-threitol from L-threitol involves the selective tosylation of the primary hydroxyl groups at the 1 and 4 positions. This reaction is carefully controlled to preserve the stereochemical integrity of the chiral centers. The resulting ditosylate is a crystalline solid, and its purity, including enantiomeric excess, can be rigorously confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The high stereoisomeric purity of the L-threitol scaffold is crucial, as any enantiomeric impurities in the starting material or chiral auxiliary can directly impact the enantiomeric purity of the final synthetic product. nih.gov

The C2-symmetrical nature of the L-threitol backbone, where a 180-degree rotation around the C2-C3 bond axis can result in a superimposable structure, provides a unique stereochemical environment that can be exploited in the design of chiral ligands and auxiliaries. This symmetry often leads to high levels of stereochemical induction in reactions where the threitol derivative directs the approach of a reagent to a prochiral center.

Diastereoselective Inductions and Enantiomeric Excess Control

(-)-1,4-Di-O-tosyl-L-threitol and its derivatives are widely employed as chiral auxiliaries and templates to induce diastereoselectivity and control enantiomeric excess (ee) in a variety of chemical transformations. chemimpex.com The chiral scaffold of L-threitol effectively creates a chiral environment that influences the stereochemical outcome of reactions.

A notable application is in the desymmetrization of prochiral molecules. For instance, 1,4-di-O-benzyl-L-threitol, a related derivative, has been used as a chiral template in the asymmetric synthesis of axially chiral biaryls. acs.org By reacting with a prochiral 2,2',6,6'-tetrahydroxybiphenyl, it exclusively yields the S-axially chiral product. acs.org This high level of diastereoselection is a direct consequence of the steric and electronic influences of the chiral threitol backbone.

Furthermore, L-threitol-based chiral auxiliaries have proven effective in controlling the stereochemistry of various reactions, including:

Michael Additions: L-threitol-based crown ethers have been synthesized and used as phase-transfer catalysts in asymmetric Michael additions, achieving high enantioselectivities (up to 99% ee) for the addition of various nucleophiles to chalcones and other Michael acceptors. researchgate.net

Cyclopropanation Reactions: These same crown ether catalysts have been successfully applied in the Michael-initiated ring-closure (MIRC) reaction to produce chiral cyclopropane (B1198618) derivatives with good to excellent enantioselectivities. researchgate.net

Reductions: Chiral ligands derived from L-threitol have been shown to induce opposite enantioselectivity in the reduction of prochiral ketones, allowing for the synthesis of both enantiomers of the corresponding alcohols in good yield and enantiomeric excess. researchgate.net

Allylations: Lewis acid-mediated allylations of β-alkoxy N-tosyl imines derived from L-threitol precursors can proceed with high anti-diastereoselectivity, providing access to chiral 1,3-amino alcohols. chemrxiv.org

The level of diastereoselective induction and the resulting enantiomeric excess are often influenced by reaction conditions such as the choice of solvent, temperature, and the specific reagents used. For example, in the phase-transfer catalyzed Michael additions, the substituents on the chalcone (B49325) substrate significantly impacted both the yield and the enantioselectivity. researchgate.net

The following table summarizes representative examples of diastereoselective inductions and enantiomeric excess control achieved using L-threitol derivatives.

| Reaction Type | Chiral Auxiliary/Catalyst | Substrate | Product ee/dr |

| Michael Addition | L-threitol-based crown ether | Diethyl acetoxymalonate and 4-chlorochalcone | 99% ee |

| Michael Addition | L-threitol-based crown ether | Diethyl acetoxymalonate and 4-methoxychalcone | 99% ee |

| Michael Addition | L-threitol-based crown ether | 2-Nitropropane and trans-chalcone | 90% ee |

| Michael Addition | L-threitol-based crown ether | Diethyl acetamidomalonate and β-nitrostyrene | 95% ee |

| Ketone Reduction | L-threitol-based chiral ligand | Prochiral ketone | Good ee (both enantiomers accessible) |

Stereochemical Retention and Inversion Pathways in Reactions Involving Tosyl Groups

The tosyl groups in (-)-1,4-Di-O-tosyl-L-threitol are excellent leaving groups in nucleophilic substitution reactions, a property that is central to its utility in synthesis. vanderbilt.edumasterorganicchemistry.com The stereochemical outcome of these substitution reactions, whether retention or inversion of configuration at the reaction center, is a critical consideration.

In general, nucleophilic substitution reactions at a chiral center bearing a tosylate group proceed with inversion of configuration. libretexts.orglibretexts.org This is characteristic of an S(_N)2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.orgchemistrysteps.com This predictable inversion of stereochemistry is a powerful tool for controlling the absolute configuration of a newly formed stereocenter. For example, secondary alcohols converted to tosylates undergo inversion of configuration when treated with lithium halides. nih.govacs.org

However, retention of configuration is also possible under certain conditions, often involving neighboring group participation or diastereoselective attack on a carbocation intermediate. nih.gov In the context of (-)-1,4-Di-O-tosyl-L-threitol, the presence of the vicinal hydroxyl groups (or other functional groups) can lead to intramolecular reactions where a neighboring group acts as a nucleophile, resulting in a net retention of stereochemistry through a double inversion mechanism.

The formation of the tosylate itself from the alcohol proceeds with retention of configuration at the carbon atom, as the C-O bond of the alcohol is not broken during the reaction. libretexts.orglibretexts.org This is a crucial first step, as it ensures that the stereochemical information of the original L-threitol is faithfully transferred to the tosylated intermediate.

The table below outlines the expected stereochemical outcomes for typical reactions involving the tosyl groups of (-)-1,4-Di-O-tosyl-L-threitol.

| Reaction | Reagent(s) | Mechanism | Stereochemical Outcome |

| Tosylation of L-threitol | TsCl, pyridine (B92270) | Acyl-oxygen cleavage | Retention of configuration |

| Nucleophilic substitution | Strong nucleophile (e.g., N(3)(-), CN(-)) | S(_N)2 | Inversion of configuration |

| Nucleophilic substitution | Weak nucleophile, protic solvent | S(_N)1 | Racemization (or partial inversion) |

| Intramolecular cyclization | Neighboring nucleophilic group | Neighboring group participation | Retention of configuration (double inversion) |

Influence of Substituent Effects on Stereochemical Outcomes

The stereochemical outcomes of reactions involving (-)-1,4-Di-O-tosyl-L-threitol and its derivatives are not solely dictated by the inherent chirality of the threitol backbone. Substituents on both the threitol scaffold and the reacting partner can exert significant electronic and steric effects that modulate the diastereoselectivity and enantioselectivity of a given transformation.

For instance, in the Michael addition reactions catalyzed by L-threitol-based crown ethers, the electronic nature of the substituents on the chalcone substrate was found to have a profound impact on the enantiomeric excess of the product. researchgate.net Specifically, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups at the 4-position of the chalcone led to the highest enantioselectivities (99% ee). researchgate.net This suggests a complex interplay of electronic effects in the transition state that governs the stereochemical outcome.

Steric hindrance also plays a crucial role. In nucleophilic substitution reactions of secondary tosylates, sterically hindered substrates are more prone to undergo elimination as a competing side reaction. nih.govacs.org Similarly, in diastereoselective reactions, the size and shape of substituents can influence the preferred conformation of the transition state, thereby dictating the facial selectivity of the nucleophilic attack. For example, in the diastereoselective cyclopropanation of unsaturated ketals derived from 1,4-di-O-benzyl-L-threitol, the stereochemical outcome is influenced by the steric bulk of the substituents on the cyclopropane ring.

The following table provides examples of how substituent effects can influence the stereochemical outcomes of reactions involving threitol derivatives.

| Reaction | Threitol Derivative | Reactant Substituent | Observed Effect |

| Michael Addition | L-threitol-based crown ether | 4-chloro or 4-methoxy on chalcone | Increased enantioselectivity (99% ee) |

| Nucleophilic Substitution | Secondary tosylate | Bulky alkyl groups | Increased likelihood of elimination |

| Cyclopropanation | 1,4-di-O-benzyl-L-threitol ketal | Varies | Influences cis/trans selectivity |

Computational Chemistry Approaches to Elucidate Stereoselectivity

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules like (-)-1,4-Di-O-tosyl-L-threitol. umn.edumdpi.com DFT calculations allow for the detailed study of reaction mechanisms, including the structures and energies of transition states, which are often the key determinants of stereoselectivity. nih.gov

By modeling the various possible transition state geometries, computational methods can help to explain why a particular diastereomer or enantiomer is formed preferentially. For example, in the diastereoselective allylation of β-alkoxy N-tosyl imines, computational evidence suggests that the reaction proceeds through a six-membered ring chelate that adopts a half-chair-like conformation, and the observed anti-selectivity arises from nucleophilic attack on the more stable conformer. chemrxiv.org

DFT calculations have also been used to study the conformational preferences of threitol and its diastereomer, erythritol (B158007). researchgate.net These studies reveal that the stability of different conformers is governed by a complex network of intramolecular hydrogen bonds. researchgate.net Understanding the preferred conformations of the chiral backbone is essential for rationalizing its influence on the stereochemical course of reactions.

The application of computational chemistry in this area can provide insights that are difficult or impossible to obtain through experimental means alone. It can help to:

Visualize and analyze the three-dimensional structures of transition states.

Quantify the energy differences between competing reaction pathways.

Identify the key steric and electronic interactions that control stereoselectivity.

Predict the stereochemical outcome of new reactions, thereby guiding the design of more efficient and selective synthetic methods.

As computational methods continue to improve in accuracy and efficiency, they are likely to play an increasingly important role in the rational design of new chiral auxiliaries and catalysts based on the L-threitol scaffold.

Applications of 1,4 Di O Tosyl L Threitol As a Versatile Chiral Synthon in Complex Molecule Construction

Role in Glycoside Synthesis and Carbohydrate Chemistry Research

The precise architecture of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives is leveraged in carbohydrate chemistry, contributing to the synthesis of both natural and unnatural glycostructures. These synthetic carbohydrates are essential tools for investigating the roles of glycans in biological processes. chemimpex.commdpi.commedchemexpress.com

Glycosidic bonds are the fundamental linkages that connect monosaccharides into larger structures like oligosaccharides and polysaccharides. khanacademy.org The formation of these bonds in a stereocontrolled manner is a central challenge in carbohydrate chemistry. Chiral intermediates derived from compounds like (-)-1,4-Di-O-tosyl-L-threitol are instrumental in this field. chemimpex.com While direct participation in the glycosylation step is less common, it serves as a precursor to chiral diols or other synthons that can be elaborated into either glycosyl donors or acceptors. The inherent C2-symmetry of the threitol backbone can influence the stereochemical environment during bond formation, aiding in the selective synthesis of the desired anomer (α or β). researchgate.net For instance, its protected form, (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, is noted for its utility as an intermediate in the preparation of various glycosides. chemimpex.com

The synthesis of modified carbohydrates, or carbohydrate analogs, is critical for developing therapeutic agents and biochemical probes. mdpi.com (-)-1,4-Di-O-tosyl-L-threitol, particularly its 2,3-O-isopropylidene protected form, is a key starting material for creating these analogs by replacing the oxygen atoms of the sugar ring with other heteroatoms. mdpi.comnih.gov

A notable application is in the synthesis of selenosugars, where the oxygen in the furanose ring is replaced by a selenium atom. In one reported synthesis, (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol undergoes nucleophilic displacement with a selenium nucleophile to form key intermediates on the path to 4-selenothreofuranose derivatives. mdpi.com

Table 1: Synthesis of a Selenyl Sulfide (B99878) from a (-)-1,4-Di-O-tosyl-L-threitol Derivative

| Step | Starting Material | Reagent(s) | Product | Purpose | Reference |

| 1 | (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | Selenol (from p-methoxybenzyl diselenide) | Benzyl (B1604629) selenide (B1212193) intermediate | Introduction of selenium nucleophile. | mdpi.comnih.gov |

| 2 | Benzyl selenide intermediate | Potassium thioacetate (B1230152) (KSAc) | Thioacetate derivative | Nucleophilic displacement of the second tosylate. | mdpi.comnih.gov |

| 3 | Thioacetate derivative | Iodine (I2) | O-protected selenyl sulfide | Oxidative cyclization. | mdpi.comnih.gov |

This strategy highlights the utility of the ditosylate as a versatile precursor for heteroatom-containing carbohydrate analogs, which are valuable for studying enzyme mechanisms and developing glycosidase inhibitors. mdpi.comnih.gov

Glycobiology investigates the structure, synthesis, and biological functions of glycans. medchemexpress.comszabo-scandic.com Synthetic carbohydrate derivatives and analogs are indispensable tools in this field, acting as biochemical reagents to probe complex biological systems. medchemexpress.com The protected derivative, (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol, is classified as a biochemical reagent for glycobiology research. medchemexpress.commedchemexpress.comszabo-scandic.com Its role is to serve as a starting material for the synthesis of modified sugars. chemimpex.com These synthetic analogs, such as the selenosugars mentioned previously, can be used as inhibitors or probes to study carbohydrate-processing enzymes (glycosidases and glycosyltransferases), helping to elucidate their mechanisms and biological roles. mdpi.combeilstein-journals.org

Utility in Asymmetric Synthesis as a Chiral Auxiliary and Ligand Precursor

The C2-symmetric chiral scaffold of (-)-1,4-Di-O-tosyl-L-threitol is highly valued in asymmetric synthesis, where the goal is to create a single enantiomer of a chiral product. It functions both as a chiral auxiliary, a temporary chiral group that directs the stereochemistry of a reaction, and as a precursor for permanent chiral ligands used in catalysis. chemimpex.comresearchgate.net

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, and controlling the stereochemistry of newly formed chiral centers is a primary objective. nih.govwikipedia.org Chiral auxiliaries are a reliable method for achieving this control. sioc-journal.cnresearchgate.net (-)-1,4-Di-O-tosyl-L-threitol and its derivatives can be incorporated into a substrate to direct the approach of a reactant, leading to the formation of one diastereomer over another.

For example, the related compound 1,4-di-O-benzyl-L-threitol is used to form chiral ketals from prochiral ketones. These ketals then undergo diastereoselective reactions, such as cyclopropanation, where the bulky, chiral threitol backbone blocks one face of the molecule, forcing the reagent to attack from the less hindered side. researchgate.net Similarly, the protected form of (-)-1,4-Di-O-tosyl-L-threitol has been used as a chiral linker in the synthesis of a biradical probe, a process involving a C-C bond-forming substitution reaction. nih.gov This demonstrates its role as a chiral building block that imparts stereochemical information during the construction of complex molecules.

A significant application of L-threitol derivatives is in the synthesis of chiral crown ethers. researchgate.netnih.govmdpi.com These macrocyclic polyethers can act as highly effective phase-transfer catalysts, shuttling reactants between an aqueous and an organic phase to facilitate a reaction, while simultaneously inducing enantioselectivity.

Researchers have synthesized a series of L-threitol-based lariat (B8276320) ethers incorporating a monoaza-15-crown-5 unit. researchgate.netnih.gov In this design, the L-threitol fragment provides the chiral environment necessary to differentiate between the two enantiotopic faces of a prochiral substrate. These catalysts have proven to be highly effective in asymmetric Michael addition reactions, achieving excellent enantioselectivities. researchgate.netnih.govmdpi.com

Table 2: Performance of L-Threitol-Based Crown Ether Catalysts in Asymmetric Michael Additions

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

| Michael Addition | Threitol-based monoaza-15-crown-5 (38c) | Diethyl acetamidomalonate and β-nitrostyrene | 95% | researchgate.netnih.gov |

| Michael Addition | Threitol-based monoaza-15-crown-5 (38a) | 2-Nitropropane and trans-chalcone | 90% | researchgate.netnih.gov |

| Michael Addition | Threitol-based monoaza-15-crown-5 (38c, 38e) | Diethyl acetoxymalonate and substituted chalcones | up to 99% | nih.govmdpi.com |

| MIRC Reaction (Cyclopropanation) | Threitol-based monoaza-15-crown-5 (38a) | Benzylidene-malononitriles and diethyl bromomalonate | up to 99% | nih.govmdpi.com |

The success of these catalysts underscores the value of (-)-1,4-Di-O-tosyl-L-threitol as a readily available chiral precursor for creating sophisticated macrocyclic structures that function as effective enantioselective catalysts. researchgate.netnih.gov

Asymmetric Cyclopropanation and Related Carbene Transfer Reactions

The C₂-symmetric backbone of L-threitol makes its derivatives, such as (-)-1,4-Di-O-tosyl-L-threitol, valuable chiral auxiliaries for controlling stereochemistry in various chemical transformations, including asymmetric cyclopropanation. In these reactions, the threitol-derived moiety is temporarily incorporated into a reactant to direct the stereochemical course of the reaction, after which it can be cleaved.

A notable application involves the rhodium-catalyzed intramolecular cyclopropanation of diazoacetates. Research has demonstrated that diazoacetates prepared from butane-2,3-diacetals of L-threitol undergo intramolecular cyclopropanation to yield bicyclic products. manchester.ac.uk When catalyzed by an achiral catalyst like Rh₂(OAc)₄, the L-threitol-derived diazoacetate affords two diastereomeric cyclopropane (B1198618) products in a 70:30 ratio. manchester.ac.uk This demonstrates that the inherent chirality of the threitol auxiliary provides a degree of facial selectivity.

The stereochemical control can be enhanced through a "double diastereoselective" strategy, where both the substrate's chiral auxiliary and a chiral catalyst influence the outcome. When a chiral catalyst such as Rh₂[(S)-MEPY]₄ is used, the diastereomeric excess (de) of the cyclopropanation product can be improved to as high as 82%. manchester.ac.uk This result indicates that the stereochemical trajectory of the alkene approaching the metal-carbene intermediate is synergistically controlled by the configurations of both the threitol-derived auxiliary and the catalyst's ligands. manchester.ac.uk

Furthermore, threitol-based macrocycles, specifically lariat ethers, have been synthesized and employed as phase-transfer catalysts in asymmetric cyclopropanation reactions, achieving high enantioselectivity (up to 99% ee). acs.org In these cases, the threitol unit is integrated into the catalyst itself, creating a chiral environment that directs the stereoselective formation of the cyclopropane ring. acs.org

Desymmetrization of Prochiral Substrates

Desymmetrization of prochiral or meso compounds is a powerful strategy in asymmetric synthesis for creating chiral molecules from achiral starting materials. This approach involves the selective reaction of one of two identical (enantiotopic) functional groups in a substrate, guided by a chiral reagent or catalyst. The C₂-symmetric and stereochemically defined structure of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives makes them theoretically well-suited to act as chiral auxiliaries in such transformations.

While specific literature examples detailing the use of (-)-1,4-Di-O-tosyl-L-threitol for the desymmetrization of common prochiral substrates like meso-diols are not prominent, the underlying principle is well-established with other chiral auxiliaries and catalysts. organic-chemistry.orgnih.govnih.gov For instance, the enantioselective acylation of meso-diols using chiral catalysts can produce optically active monoesters with high efficiency. organic-chemistry.orgnih.gov A dinuclear zinc complex and chiral DMAP derivatives have proven effective for this purpose. organic-chemistry.orgnih.gov

Conceptually, (-)-1,4-Di-O-tosyl-L-threitol could be used to create a chiral environment around a prochiral substrate. For example, it could be converted into a chiral reagent that selectively reacts with one of two enantiotopic carbonyl groups on a prochiral diketone or one of two ester groups in a meso-diester. The inherent chirality of the threitol backbone would guide the reagent to attack one functional group in preference to the other, thereby breaking the substrate's plane of symmetry and inducing chirality.

Precursor for the Synthesis of Heteroatom-Containing Organic Compounds

The two tosylate groups in (-)-1,4-Di-O-tosyl-L-threitol are excellent leaving groups, making the compound a versatile precursor for introducing various heteroatoms through nucleophilic substitution reactions. This has been widely exploited in the synthesis of chiral sulfur-, selenium-, and nitrogen-containing compounds.

Preparation of Thio-, Seleno-, and Telluro-sugar Analogs

The synthesis of sugar analogs where the ring oxygen or a hydroxyl group is replaced by a heavier chalcogen (S, Se, Te) is of significant interest for developing therapeutic agents and biochemical probes. The protected derivative, (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol, is a key starting material for creating five-membered ring heteroatomic analogs.

The general strategy involves a double nucleophilic displacement of the two tosylate groups. For instance, in the synthesis of seleno-sugar analogs, 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol can be treated with a selenium nucleophile. mdpi.com One reported synthesis of a selenyl sulfide involved a sequential displacement: first, a reaction with a substoichiometric amount of a selenol to give a monoselenide, followed by displacement of the second tosylate with potassium thioacetate (KSAc). mdpi.com Subsequent oxidation and deprotection yielded the final selenyl sulfide analog. mdpi.com Alternatively, reaction with an excess of the selenol nucleophile leads to the diselenide. mdpi.com

| Starting Material | Reagents | Product | Yield | Reference |

| (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | 1. p-methoxybenzyl diselenide, NaBH₄2. KSAc3. I₂, K₂CO₃4. Acidic deprotection | trans-dihydroxy selenyl sulfide | N/A | mdpi.com |

| (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | 1. p-methoxybenzyl diselenide, NaBH₄ (excess)2. Oxidation3. Acidic deprotection | trans-dihydroxy diselenide | N/A | mdpi.com |

While the synthesis of thio- and seleno-sugar analogs from threitol derivatives is established, the preparation of the corresponding telluro-sugar analogs from this specific precursor is not widely documented in the surveyed scientific literature.

Synthesis of Chiral Phosphine (B1218219) Ligands (e.g., DIOP derivatives)

(-)-1,4-Di-O-tosyl-L-threitol is a crucial precursor for the synthesis of important chiral phosphine ligands, most notably derivatives of DIOP ((-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). These C₂-symmetric diphosphine ligands are highly effective in asymmetric catalysis, particularly for hydrogenation reactions.

The synthesis often begins by first forming a chiral acetal (B89532) from the free hydroxyl groups of the threitol backbone, followed by phosphination. For example, 1,4-Di-O-tosyl-L-threitol can be reacted with an aromatic aldehyde to form a dioxolane ring, which is then phosphinated using a reagent like lithium diphenylphosphide to displace the tosylate groups. This modular approach allows for the synthesis of various DIOP derivatives with different substituents on the dioxolane ring, enabling the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.

| Aldehyde | Phosphinating Agent | Product (DIOP Derivative) | Yield | Reference |

| 2-Formylnaphthalene | Lithium diphenylphosphide | (-)-2,3-O-(2-Naphthylmethylene)-1,4-bis(diphenylphosphino)-2,3-butanediol | 66% | nih.gov |

| 1-Formylpyrene | Lithium diphenylphosphide | (-)-2,3-O-(1-Pyrenylmethylene)-1,4-bis(diphenylphosphino)-2,3-butanediol | N/A | nih.gov |

Formation of Nitrogen-Containing Heterocycles (e.g., dihydropyridines, tetrahydroisoquinolines)

Chiral threitol derivatives serve as valuable auxiliaries in the synthesis of nitrogen-containing heterocycles, including medicinally relevant dihydropyridines and tetrahydroisoquinolines.

In the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, which are known for their activity as calcium channel blockers, threitol-derived chiral auxiliaries have been used to resolve enantiomers. For instance, a racemic DHP carboxylic acid can be esterified with a protected threitol derivative, such as (4R,5R)-(-)-2,3-O-isopropylidene-D-threitol (the D-enantiomer's derivative). nih.govmdpi.com This creates a mixture of diastereomeric esters that can be separated using chromatography (HPLC). nih.govmdpi.com After separation, the chiral auxiliary is cleaved to yield the individual, optically pure enantiomers of the DHP. nih.govmdpi.com

A powerful method for synthesizing chiral tetrahydroisoquinolines and related structures like tetrahydro-β-carbolines is the asymmetric Pictet-Spengler reaction. wikipedia.orgmdpi.com In this strategy, a chiral aldehyde derived from a protected threitol can be condensed with a β-arylethylamine (like tryptamine). The chirality of the threitol-derived aldehyde directs the cyclization to proceed stereoselectively, establishing the stereocenter at the C-1 position of the resulting heterocycle. This approach was successfully used in the total synthesis of the indole (B1671886) alkaloids henrycinol A and B, where an aldehyde derived from (-)-2,3-O-isopropylidene-D-threitol was reacted with N-allyl-L-tryptophan methyl ester to construct the key tetrahydro-β-carboline core with high diastereoselectivity. mdpi.com

Application in the Synthesis of Complex Natural Product Scaffolds and Advanced Intermediates

The utility of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives as chiral building blocks extends to the total synthesis of complex, biologically active molecules. Its defined stereochemistry and versatile functional handles allow it to serve as a foundational scaffold from which intricate molecular architectures can be constructed.

A significant example is its application in the synthesis of analogs of the natural product salacinol, a potent α-glucosidase inhibitor isolated from plants of the Salacia genus. mdpi.comrsc.org Scientists have synthesized blintol (B1249851), the selenium congener of salacinol, which also exhibits powerful glucosidase inhibitory activity. acs.orgnih.gov The synthesis of blintol involves the coupling of two key chiral fragments. One of these fragments, a cyclic sulfate, is prepared from D-glucose and possesses an L-erythritol-like structure (a diastereomer of threitol). acs.orgnih.gov This highlights the use of C4 sugar alcohol derivatives as critical chiral synthons for building advanced therapeutic candidates. The synthesis of blintol and its library of related selenosugar analogs by Pinto and coworkers demonstrates the power of using these fundamental chiral pool molecules to access novel and potent enzyme inhibitors. rsc.orgnih.gov

Another application is in the total synthesis of the indole alkaloids henrycinol A and B. The key step in this synthesis is an asymmetric Pictet-Spengler reaction that constructs the core tetrahydro-β-carboline skeleton. This was achieved with high diastereoselectivity by reacting N-allyl-L-tryptophan methyl ester with a chiral aldehyde derived from (-)-2,3-O-isopropylidene-D-threitol, a direct derivative of D-threitol. mdpi.com This showcases how the threitol scaffold can be effectively utilized to set a key stereocenter in the assembly of a complex natural product.

Construction of Dendrimeric Structures with Defined Chirality

The precise, three-dimensional structure of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives makes it an ideal component for the synthesis of chiral dendrimers. These are highly branched, monodisperse macromolecules with a well-defined, tree-like architecture. psu.edu By incorporating chiral units derived from L-threitol, chemists can build nanometer-sized structures with a predetermined chirality, which is of significant interest for applications in catalysis, (bio)sensor research, and optical devices. ethz.ch

A convergent, iterative methodology has been successfully employed to create optically active, homochiral dendrimers. psu.edursc.org In this approach, a protected form, such as (2S,3S)-(–)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, serves as the key chiral connecting unit. rsc.org The synthesis typically involves the following key components:

Chiral Building Block: A derivative of L-threitol, which connects different parts of the dendrimer. rsc.org

Branching Juncture: A molecule like phloroglucinol (B13840) that forms the core branching points. psu.edursc.org

Surface Groups: Molecules such as 4-tert-butylphenol (B1678320) that form the outer surface of the dendrimer. psu.edursc.org

The synthesis proceeds in generations (G0, G1, etc.). For instance, a zeroth-generation (G0) dendrimer can be constructed by first reacting the di-O-tosyl threitol derivative with the surface group molecule (4-tert-butylphenol) to form a dendritic "wedge". psu.edursc.org Subsequent reaction of this wedge with the core branching unit (phloroglucinol) yields the final G0 dendrimer. rsc.org This process can be repeated to build higher-generation dendrimers, with the number of chiral units increasing geometrically with each generation. psu.edu

Table 1: Optical Rotation Properties of Homochiral Dendrimers Derived from L-Threitol

This table summarizes the relationship between the dendrimer generation, the number of chiral tartrate-derived units, and the resulting molar rotation, demonstrating the additive effect of the chiral synthons.

| Dendrimer Generation | Number of Chiral Units | Molar Rotation [α] |

| G0 | 6 | -239° |

| G1 | 18 | -710° |

Data sourced from studies on homochiral dendrimers synthesized via a convergent method. psu.edursc.org

Integration into Polymeric Materials with Specific Optical Properties

The chiral nature of (-)-1,4-Di-O-tosyl-L-threitol makes it a valuable monomer for incorporation into polymers to bestow specific properties, particularly optical activity. The rigidity, chirality, and non-petroleum origin of related sugar-derived diols like 1,4:3,6-dianhydrohexitols are sought-after features for creating advanced polymers. researchgate.net Integrating such chiral units into a polymer backbone can lead to materials with unique characteristics, such as high glass transition temperatures and specific optical rotations. researchgate.net

While direct polymerization of (-)-1,4-Di-O-tosyl-L-threitol is less common, its derivatives, or related synthons from the chiral pool like L-tartaric acid, are used to create novel biodegradable and functional polymers. researchgate.net For example, polycarbonates synthesized using L-tartaric acid derivatives have been shown to possess pendant functional groups that significantly influence their properties. researchgate.net After deprotection, these polymers exhibit pendant hydroxyl groups regularly distributed along the chain, which dramatically increases their rate of hydrolytic degradation. researchgate.net This demonstrates how a threitol-like chiral core can be used to control not just optical properties but also material characteristics like biodegradability.

The general principle involves using the chiral diol or a derivative as a monomer in polycondensation reactions with other suitable co-monomers, such as diacids or activated carbonates, to produce polyesters or polycarbonates. researchgate.netresearchgate.net The resulting polymers' specific properties are a direct consequence of the chiral monomer's structure.

Table 2: Properties of Polymers Incorporating Chiral Diol Monomers

This table presents examples of polymers synthesized using chiral diols related to L-threitol, highlighting the influence of the chiral monomer on the polymer's physical and chemical properties.

| Polymer Type | Chiral Monomer Derivative | Key Resulting Property | Reference |

| Polycarbonate | 2,3-O-Isopropylidene-L-threitol | Amorphous with Tg of 57°C; slow degradation. | researchgate.net |

| Polycarbonate | 2,3-Di-O-methyl-L-threitol | Amorphous with Tg of 86°C; slow degradation. | researchgate.net |

| Polycarbonate | L-Threitol (deprotected) | Rapidly biodegradable; complete degradation in <150 min in buffer. | researchgate.net |

| Polyurethane | 1,4:3,6-Dianhydrohexitols | High glass transition temperature (e.g., 110°C with 1,6-diisocyanatohexane). | researchgate.net |

Strategic Use in Multistep Total Synthesis Campaigns

As a member of the "chiral pool," (-)-1,4-Di-O-tosyl-L-threitol and its protected analogues are strategically employed as starting materials or key intermediates in the total synthesis of complex and biologically active molecules. nih.gov The tosyl groups facilitate nucleophilic substitutions, allowing for the introduction of a wide range of functionalities with stereochemical control.

Notable applications include:

Synthesis of Axially Chiral Biaryls: A derivative, 1,4-di-O-benzyl-L-threitol, has been used as a chiral template in the asymmetric synthesis of axially chiral biaryls. acs.org In this strategy, the threitol unit is used to desymmetrize a prochiral biphenyl (B1667301) molecule, establishing the axial chirality exclusively in the S-configuration. The chiral auxiliary is later removed to yield the target molecule. acs.org

Synthesis of Heterocyclic Analogues: The protected synthon, 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol, is a precursor for synthesizing complex heterocyclic compounds. For example, it was used to create a selenyl sulfide by sequential nucleophilic displacement of the two tosylate groups, first with a selenol and then with potassium thioacetate, followed by oxidation. mdpi.com

Synthesis of Ether Lipids: Threitol derivatives serve as foundational blocks for synthesizing ether lipids. In one example, dimethyl-D-tartrate (the enantiomeric source) was converted over eight steps into 2-O-benzyl-D-threitol, a key intermediate that was subsequently alkylated and elaborated into the target lipid structure. beilstein-journals.org

These examples underscore the role of the threitol scaffold in providing the necessary stereochemical information for constructing intricate molecular architectures that would be difficult to access otherwise.

Table 3: Examples of (-)-1,4-Di-O-tosyl-L-threitol and Derivatives in Total Synthesis

This table highlights the strategic application of L-threitol-derived synthons in the construction of complex organic molecules.

| Target Molecule/Class | Threitol-Derived Synthon Used | Role of Synthon | Reference |

| Axially Chiral Biphenyldiols | 1,4-Di-O-benzyl-L-threitol | Chiral template for desymmetrization | acs.org |

| Selenyl Sulfide | 1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | Chiral backbone for sequential nucleophilic substitution | mdpi.com |

| Ether Lipids | 2-O-Benzyl-D-threitol (from D-tartrate) | Chiral precursor for building the lipid backbone | beilstein-journals.org |

Reaction Mechanisms and Kinetic Studies Involving 1,4 Di O Tosyl L Threitol

Investigation of Nucleophilic Substitution Mechanisms at Tosylated Centers

The primary reaction pathway for (-)-1,4-Di-O-tosyl-L-threitol involves nucleophilic substitution at the carbon atoms bearing the tosylate groups. Given that these are primary carbons, the reaction proceeds reliably through a bimolecular nucleophilic substitution (SN2) mechanism. fossee.in

The SN2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. fossee.in This "backside attack" leads to a Walden inversion, a complete reversal of the stereochemical configuration at the reaction center. In the context of (-)-1,4-Di-O-tosyl-L-threitol, a nucleophile (Nu:-) attacks the C1 or C4 carbon, displacing the tosylate leaving group and inverting the center from its original (S)-configuration (as part of the L-threitol backbone) to an (R)-configuration in the product.

Research has demonstrated this reactivity with a variety of nucleophiles. For instance, in the synthesis of antioxidant molecules, a protected derivative, 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol, undergoes sequential nucleophilic displacement. One tosylate is first displaced by a selenol nucleophile, followed by the displacement of the second tosylate by potassium thioacetate (B1230152) (KSAc), showcasing the controlled and sequential nature of these SN2 reactions. mdpi.com

Role of Tosyl Groups as Activating and Leaving Groups

The tosyl group (Ts), or p-toluenesulfonyl group, serves a dual purpose in facilitating nucleophilic substitution reactions. Firstly, it acts as an activating group . The sulfonyl moiety is strongly electron-withdrawing, which polarizes the carbon-oxygen bond (C-OTs) and imparts a significant partial positive charge on the carbon atom. This heightened electrophilicity makes the carbon an attractive target for attack by electron-rich nucleophiles.

Secondly, and most critically, the tosylate moiety is an exceptionally effective leaving group . masterorganicchemistry.com Alcohols themselves are poor leaving groups because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com By converting the hydroxyl groups of L-threitol into tosylates, they are transformed into groups that readily depart during a substitution reaction. The effectiveness of the tosylate anion (TsO⁻) as a leaving group stems from its high stability; it is the conjugate base of p-toluenesulfonic acid, a strong acid. This stability is derived from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring. masterorganicchemistry.com This ability to stabilize the negative charge makes the tosylate anion a very weak base and thus an excellent nucleofuge (leaving group).

Kinetic Profiling of Reactions with Various Nucleophiles

The rate of nucleophilic substitution on (-)-1,4-Di-O-tosyl-L-threitol is highly dependent on the identity of the attacking nucleophile. The kinetics of these SN2 reactions follow a second-order rate law, where the rate is proportional to the concentration of both the substrate and the nucleophile. Common nucleophiles used in reactions with this substrate include sodium azide, potassium cyanide, and various amines. Other studies have utilized sulfur and selenium-based nucleophiles. mdpi.comnih.gov

| Nucleophile | Chemical Formula | General Class | Expected Relative Rate | Relevant Citations |

|---|---|---|---|---|

| Thioacetate | CH₃COS⁻ | Sulfur Nucleophile | Fast | mdpi.com |

| Azide | N₃⁻ | Nitrogen Nucleophile | Fast | |

| Cyanide | CN⁻ | Carbon Nucleophile | Moderate-Fast | |

| Selenol | RSe⁻ | Selenium Nucleophile | Fast | mdpi.com |

| Amine (e.g., Piperidine) | C₅H₁₀NH | Nitrogen Nucleophile | Moderate | |

| Hydroxide | OH⁻ | Oxygen Nucleophile | Slow-Moderate | masterorganicchemistry.com |

Note: The relative rates are qualitative predictions based on general nucleophilicity trends for SN2 reactions.

Elucidation of Transition State Structures and Energetics

The SN2 reaction of (-)-1,4-Di-O-tosyl-L-threitol proceeds through a high-energy, unstable intermediate known as the transition state . fossee.in This is not a discrete, isolable molecule but rather the point of maximum energy along the reaction coordinate connecting reactants and products. bath.ac.uk Understanding its structure and energetics is key to understanding the reaction's kinetics.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures. nsf.gov For the SN2 displacement on a tosylated carbon of this molecule, the transition state possesses a trigonal bipyramidal geometry. fossee.in In this arrangement, the central carbon atom is momentarily coordinated to five entities: the incoming nucleophile and the departing tosylate group occupy the two axial positions, while the three other substituents on the carbon lie in the equatorial plane.

The energy required to reach this transition state from the reactants is the activation energy (ΔG‡). This energy barrier dictates the rate of the reaction; a lower activation energy corresponds to a faster reaction. The bifunctional nature of the phosphinic acid catalyst in some nucleophilic substitutions, for example, has been shown through DFT calculations to operate via a unique bridging transition state that lowers this energy barrier. While specific energetic values for (-)-1,4-Di-O-tosyl-L-threitol are not published, studies on similar systems show that these barriers are readily surmountable under standard laboratory conditions, confirming the compound's high reactivity. nsf.gov

Structural Modifications and Analog Development of 1,4 Di O Tosyl L Threitol

Design and Synthesis of Novel Threitol-Based Derivatives

The strategic placement of tosyl groups at the primary positions of L-threitol renders it an excellent electrophile for nucleophilic substitution reactions, paving the way for the synthesis of various derivatives. The core principle behind the design of these novel derivatives often involves the replacement of the tosylate leaving groups with a variety of nucleophiles, leading to the introduction of new functional groups and the construction of more complex molecular architectures.

One significant area of exploration has been the synthesis of heteroatom-containing threitol derivatives, such as thio- and seleno-threitols. For instance, enantiomerically pure trans-dihydroxy diselenides and selenyl sulfides have been synthesized from 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol. mdpi.com The synthesis commences with the treatment of the protected ditosylate with a substoichiometric amount of a selenol, leading to the monosubstituted product. Subsequent nucleophilic displacement of the remaining tosylate with a thioacetate (B1230152), followed by oxidation, yields the O-protected selenyl sulfide (B99878). mdpi.com Alternatively, using an excess of the selenol affords the diselenide derivative. mdpi.com These reactions highlight the sequential and controlled displacement of the tosyl groups, enabling the construction of asymmetric products. The general synthetic approach is outlined in the table below.

| Starting Material | Reagents | Key Steps | Product |

|---|---|---|---|

| 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | 1. Substoichiometric selenol 2. KSAc 3. I2-mediated oxidation 4. Acidic deprotection | - Nucleophilic substitution with selenol

| trans-dihydroxy selenyl sulfide |

| 1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol | 1. Excess selenol

| - Double nucleophilic substitution with selenol

| trans-dihydroxy diselenide |

Another notable class of derivatives developed from (-)-1,4-Di-O-tosyl-L-threitol are chiral dendrimers. These highly branched, three-dimensional macromolecules have been synthesized using an iterative, convergent approach. rsc.orgpsu.edu In this strategy, a derivative of L-threitol, such as homochiral (2S,3S)-(-)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, serves as a key chiral building block. rsc.orgpsu.edu The synthesis typically involves the mono-O-arylation of the ditosyl threitol derivative with a surface group, followed by excessive O-alkylation of a branching unit. rsc.orgpsu.edu This iterative process allows for the controlled growth of dendritic wedges, which can then be coupled to form dendrimers of different generations. rsc.orgpsu.edu The use of the chiral threitol unit ensures the incorporation of chirality throughout the dendritic structure. ethz.ch

Systematic Variation of Protecting Groups and Their Influence on Reactivity

The tosyl groups in (-)-1,4-Di-O-tosyl-L-threitol are not only excellent leaving groups but also function as protecting groups for the primary hydroxyls. The reactivity of the threitol scaffold can be modulated by the strategic use of different protecting groups for the secondary hydroxyls. The most common protecting group for the 2,3-diol is the isopropylidene group, which forms a cyclic ketal. rsc.orgpsu.edu This protecting group is stable under the conditions required for the nucleophilic displacement of the tosylates and can be readily removed under acidic conditions. mdpi.com

The choice of protecting group can significantly influence the reactivity and solubility of the threitol derivative. For instance, benzyl (B1604629) protecting groups have also been employed in the synthesis of threitol-based chiral templates. acs.org Benzyl ethers are generally more robust than isopropylidene acetals and are stable to a wider range of reaction conditions, but their removal often requires harsher conditions, such as catalytic hydrogenation. beilstein-journals.org

The tosyl groups themselves can be considered part of a protecting group strategy. Their strong electron-withdrawing nature enhances the electrophilicity of the C1 and C4 positions, making them highly susceptible to nucleophilic attack. This increased reactivity is a key feature that is exploited in the synthesis of various derivatives. Compared to other sulfonate esters like mesylates, tosylates are often preferred due to their crystallinity, which can facilitate the purification of intermediates. Both mesylates and tosylates are excellent leaving groups, significantly more so than the hydroxyl group itself, because their corresponding conjugate acids are strong acids. masterorganicchemistry.com The table below summarizes the characteristics of common protecting groups used in threitol chemistry.

| Protecting Group | Position(s) Protected | Typical Installation Reagents | Typical Removal Conditions | Influence on Reactivity/Properties |

|---|---|---|---|---|

| Tosyl | C1, C4 | p-Toluenesulfonyl chloride (TsCl), pyridine (B92270) | Not typically removed; acts as a leaving group | Excellent leaving group, enhances electrophilicity of C1 and C4. Often crystalline. masterorganicchemistry.com |

| Isopropylidene | C2, C3 | Acetone or 2,2-dimethoxypropane, acid catalyst | Acidic hydrolysis (e.g., aq. AcOH, HCl) | Protects the vicinal diol, conformationally constrains the backbone. mdpi.comrsc.orgpsu.edu |

| Benzyl | C1, C4 or C2, C3 | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H2, Pd/C) | Robust protecting group, stable to a wide range of conditions. acs.orgbeilstein-journals.org |

Development of Analogues with Enhanced Stereoselectivity or Reactivity Profiles

The chiral nature of (-)-1,4-Di-O-tosyl-L-threitol makes it a valuable starting material for the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. By modifying the structure of the threitol backbone, analogues with enhanced stereoselectivity or reactivity can be developed.

One approach involves the synthesis of conformationally restricted analogues. The introduction of cyclic structures or bulky substituents can limit the conformational flexibility of the molecule, which can lead to higher stereocontrol in chemical reactions. For example, the use of threitol-derived chiral templates has been shown to be effective in the desymmetrization of achiral molecules, leading to the formation of axially chiral biaryls with high enantiomeric excess. acs.org

Furthermore, the introduction of different functional groups can lead to analogues with enhanced reactivity. For instance, the synthesis of fluorinated vicinal ethylenediamines has been achieved with excellent diastereoselectivity starting from chiral α-amino N-tert-butanesulfinimines. cas.cn While not directly starting from threitol, this highlights a strategy where chiral building blocks are used to create products with high stereochemical purity. A similar principle can be applied to threitol-derived aldehydes or imines. The development of novel analogues of the nucleoside Q precursor, PreQ0, from chiral cyclopentane (B165970) derivatives also demonstrates the utility of chiral scaffolds in creating biologically relevant molecules with high stereocontrol. beilstein-journals.org

The table below presents examples of threitol-derived or analogous systems where high stereoselectivity is achieved.

| Reaction/System | Chiral Starting Material/Auxiliary | Product | Reported Stereoselectivity (e.g., de, ee) | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis of Axially Chiral Biaryls | 1,4-Di-O-benzyl-L-threitol | Desymmetrized biphenyldiol | Exclusive formation of S-axial chirality | acs.org |

| Synthesis of Difluoromethylated Vicinal Ethylenediamines | Chiral α-amino N-tert-butanesulfinimines | Difluoromethylated ethylenediamine | diastereomeric ratio >99:1 | cas.cn |

| Synthesis of Carbocyclic PreQ0 Analogue | Chiral aminocyclopentane derivative | (1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol analogue | >99% de | beilstein-journals.org |

Comparative Studies with Other Chiral Diols and Sugar Alcohols

The utility of (-)-1,4-Di-O-tosyl-L-threitol as a chiral building block is best understood in the context of other readily available chiral diols and sugar alcohols. Tartaric acid, for example, is another C4 chiral diol that is widely used in asymmetric synthesis. researchgate.net Comparative studies, either direct or indirect, help to delineate the advantages and disadvantages of each chiral scaffold.

D-threitol itself is a diastereomer of D-erythritol, and both can be derived from the corresponding tartaric acids. The choice between threitol and erythritol (B158007) as a starting material can have significant implications for the stereochemistry of the final product. For instance, in the synthesis of hydroxylated thiolane and selenolane rings, both D,L-threitol and erythritol have been used to generate different diastereomeric products. researchgate.netresearchgate.net

Analytical and Spectroscopic Methodologies for Research on 1,4 Di O Tosyl L Threitol and Its Transformations

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of (-)-1,4-Di-O-tosyl-L-threitol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While one-dimensional (1D) NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignments, especially for complex derivatives. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of the threitol backbone. wordpress.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, definitively assigning the ¹³C signals based on the assigned ¹H spectrum. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the position of the tosyl groups and other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to help confirm the relative stereochemistry of the threitol backbone. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of (-)-1,4-Di-O-tosyl-L-threitol and its transformation products. google.comnih.gov This is critical for confirming the identity of synthesized compounds and for identifying unknown byproducts in a reaction mixture. lcms.cz Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of these molecules for mass analysis. nih.gov The high resolution of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers can distinguish between species with very similar masses. nih.gov

Table 1: Spectroscopic Data for (-)-1,4-Di-O-tosyl-L-threitol and a Related Derivative

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | High-Resolution Mass Spectrometry (m/z) |

|---|---|---|---|

| (-)-1,4-Di-O-tosyl-L-threitol | 7.80-7.35 (m, 8H, Ar-H), 4.20-3.50 (m, 6H, threitol backbone), 2.45 (s, 6H, CH₃) | Not specified | [M+H]⁺ at 430.5, corresponding to C₁₈H₂₂O₈S₂ |

| (-)-1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol | Not specified | Not specified | Molecular Formula: C₂₁H₂₆O₈S₂ chemimpex.com |

Chromatographic Techniques for Separation and Purity Determination in Reaction Analysis

Chromatography is essential for both the purification of (-)-1,4-Di-O-tosyl-L-threitol and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives. sigmaaldrich.comcalpaclab.com Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. nih.gov The purity is determined by integrating the peak area of the main compound and any impurities detected. Purity levels of ≥98% are often reported for commercially available or synthesized batches.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of chemical reactions. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly visualize the consumption of the starting material, (-)-1,4-Di-O-tosyl-L-threitol, and the formation of the product.

Gas Chromatography (GC): For more volatile derivatives of L-threitol, gas chromatography can be an effective separation and analysis technique. nih.govgcms.cz Often, derivatization is required to increase the volatility of the compounds.

Chiral Analytical Methods for Enantiomeric Excess Determination

Since (-)-1,4-Di-O-tosyl-L-threitol is a chiral molecule, verifying its enantiomeric purity is critical for its use in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining the enantiomeric excess (e.e.) of chiral compounds. lu.se The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. lcms.cz By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. For many applications, an enantiomeric excess of >98% is required.

Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated using the following formula: e.e. (%) = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100

Crystallographic Analysis of Derived Compounds for Absolute Configuration Assignment

While spectroscopic and chiral chromatographic methods are powerful, X-ray crystallography provides the most definitive proof of the absolute configuration of a chiral molecule. bme.hu

Single-Crystal X-ray Diffraction: By growing a suitable single crystal of a derivative of (-)-1,4-Di-O-tosyl-L-threitol, its three-dimensional structure can be determined with high precision. This analysis unambiguously establishes the spatial arrangement of all atoms in the molecule, confirming the L-threitol configuration and the stereochemistry at each chiral center. nih.gov This technique is particularly valuable when new, complex chiral molecules are synthesized using (-)-1,4-Di-O-tosyl-L-threitol as a starting material, as it provides unequivocal proof of the stereochemical outcome of the reaction sequence. researchgate.net

Future Research Directions and Innovation in 1,4 Di O Tosyl L Threitol Chemistry

Expanding the Scope of Asymmetric Catalysis with Threitol-Derived Ligands

(-)-1,4-Di-O-tosyl-L-threitol serves as a scaffold for developing novel asymmetric catalysts. Its inherent chirality is crucial for inducing stereoselectivity in chemical reactions. Researchers are actively exploring the synthesis of new chiral ligands derived from L-threitol to broaden the range of catalyzed reactions.

Threitol-based crown ethers have been synthesized and used as phase-transfer catalysts in asymmetric Michael additions, achieving high enantioselectivities. researchgate.net For instance, lariat (B8276320) ethers incorporating a monoaza-15-crown-5 unit, derived from L-threitol, have shown excellent performance in these reactions. researchgate.net Additionally, threitol-strapped manganese porphyrins have been investigated as catalysts for the enantioselective epoxidation of unfunctionalized olefins. acs.org

Future work will likely focus on developing threitol-derived ligands for a wider array of transition metals and reaction types, including hydrogenations, cross-coupling reactions, and cycloadditions. researchgate.netacs.org The modular nature of threitol-based ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific transformations. chalmers.se

Table 1: Examples of Asymmetric Reactions Catalyzed by Threitol-Derived Ligands

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

| Michael Addition | L-threitol-based lariat ethers | Up to 99% | researchgate.net |

| Epoxidation | Threitol-strapped manganese porphyrins | Not specified | acs.org |

| Diels-Alder Reaction | Vaulted biaryls with threitol template | Not specified | acs.org |

| Cyclopropanation | Threitol-based crown ethers | Up to 99% | mdpi.com |

Novel Applications in Materials Science

The unique structural and chiral properties of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives make them promising candidates for advanced materials.

Chirality in Optoelectronic Materials: The incorporation of chirality into organic semiconducting materials can influence their aggregation states and, consequently, their electronic and optoelectronic properties. sioc-journal.cn This opens up possibilities for using threitol-derived chiral molecules in the development of materials for applications like three-dimensional displays and quantum communications. sioc-journal.cn Dibenzophospholes, for example, have been explored for their potential in optoelectronic materials. rsc.org

Circularly Polarized Luminescence (CPL) Probes: Chiral molecules are essential for creating materials that exhibit circularly polarized luminescence, where the emitted light has a specific handedness. mdpi.comd-nb.info CPL has applications in biological probes, optical information storage, and security features. d-nb.infonih.gov Researchers have successfully synthesized organic monomolecular emitters that function as CPL-based ratiometric probes. acs.orgresearchgate.net Threitol derivatives can serve as chiral scaffolds to induce CPL in luminophores, and future research may focus on designing novel threitol-based CPL probes with enhanced brightness and dissymmetry factors. d-nb.info

Green and Sustainable Synthesis of Threitol-Based Chiral Compounds

There is a growing emphasis on developing environmentally friendly methods for synthesizing chiral compounds. rsc.orgnih.gov Research in this area for threitol-based molecules focuses on several key aspects:

Renewable Feedstocks: L-threitol itself can be produced from renewable resources like C5 sugars found in agricultural residues, offering a sustainable starting point for the synthesis of (-)-1,4-Di-O-tosyl-L-threitol and its derivatives. rsc.org Enzymatic synthesis routes are also being explored to produce L-threitol from simple C1 feedstocks like formaldehyde. rsc.org

Biocatalysis: The use of enzymes and whole-cell systems offers a green alternative to traditional chemical catalysis for the synthesis of chiral alcohols and other threitol-based compounds. nih.gov Biocatalysis provides high regio- and stereoselectivity under mild reaction conditions, reducing energy consumption and waste generation. nih.gov

Green Solvents and Catalysts: Efforts are being made to replace hazardous solvents and metal catalysts with more sustainable alternatives. rsc.orgresearchgate.net This includes the use of ionic liquids and the development of metal-free catalytic systems. researchgate.net

Development of High-Throughput Screening Methodologies for Chiral Transformations

The discovery of new chiral catalysts and the optimization of asymmetric reactions can be accelerated through high-throughput screening (HTS) techniques. nih.gov For transformations involving threitol-derived compounds, HTS methods can rapidly evaluate large libraries of catalysts and reaction conditions.

Fluorescence-based assays have been developed for the rapid determination of enantiomeric excess in chiral compounds, including diols and amino alcohols. nih.gov These methods are robust, sensitive, and can be automated for screening large numbers of samples in parallel. nih.gov Applying such HTS technologies to reactions utilizing threitol-derived catalysts will enable faster identification of optimal catalytic systems for desired chiral transformations.

Integration of Computational Design for Tailored Chiral Auxiliaries

Computational modeling is becoming an increasingly powerful tool in the design of new chiral auxiliaries and catalysts. uni-duesseldorf.de By simulating the interactions between a catalyst and substrate at the molecular level, researchers can predict the stereochemical outcome of a reaction and rationally design new ligands with improved performance.

For threitol-based systems, computational methods can be used to:

Predict Ligand Performance: Model the conformational preferences of threitol-derived ligands and their transition metal complexes to predict enantioselectivity.

Design Novel Auxiliaries: Design new chiral auxiliaries derived from L-threitol with specific steric and electronic properties tailored for a particular chemical transformation. acs.org

Understand Reaction Mechanisms: Elucidate the detailed mechanisms of asymmetric induction by threitol-based catalysts, providing insights for further optimization.

The integration of computational design with experimental synthesis and screening will create a powerful workflow for the development of next-generation chiral technologies based on (-)-1,4-Di-O-tosyl-L-threitol.

Q & A

Q. What are the standard synthetic routes for preparing (-)-1,4-Di-O-tosyl-L-threitol, and how is its purity validated?

Methodological Answer: The synthesis typically involves sequential tosylation of L-threitol under controlled conditions. Protecting groups (e.g., benzyl or isopropylidene) may be employed to ensure regioselectivity, as seen in analogous threitol derivatives . After isolation, purity is validated using chiral HPLC to confirm enantiomeric excess (>98%) and NMR (¹H/¹³C) to verify structural integrity. Melting point analysis (e.g., 56°C, as reported for related compounds) and mass spectrometry (m/z 302.36 [M+H]⁺) are critical for quality control .